Ethyl (E,Z)-2,4-decadienoate

Catalog No.
S620054
CAS No.
3025-30-7
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (E,Z)-2,4-decadienoate

CAS Number

3025-30-7

Product Name

Ethyl (E,Z)-2,4-decadienoate

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+

InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N

SMILES

Array

solubility

Soluble in fat; Insoluble in water
soluble (in ethanol)

Synonyms

ethyl (2E,4Z)-deca-2,4-dienoate;Pear ester;

Canonical SMILES

CCCCCC=CC=CC(=O)OCC

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC

The exact mass of the compound ethyl (2E,4Z)-deca-2,4-dienoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in fat; insoluble in watersoluble (in ethanol). It belongs to the ontological category of fatty acid ethyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl (E,Z)-2,4-decadienoate (CAS 3025-30-7), widely known as the 'pear ester', is a fatty acid ethyl ester recognized as the principal volatile organic compound responsible for the characteristic aroma of ripe Bartlett (Williams) pears. It is a colorless liquid with a potent, sweet, and fruity aroma profile. Its primary value in industrial and research applications is directly tied to the specific geometry of its (2E,4Z) double bonds, which dictates its distinct sensory properties and biological activity compared to other isomers or related esters.

Substitution with other isomers, such as ethyl (2E,4E)-decadienoate, or the use of an unpurified mixture of isomers, is a primary cause of failure in formulation and research applications. The sensory profile and biological function of ethyl 2,4-decadienoate are strictly dependent on the (E,Z) configuration, which delivers the authentic ripe pear character. Common synthesis routes yield isomeric mixtures that necessitate rigorous purification, typically fractional distillation, to isolate the functionally critical (E,Z) form. Procuring the isomerically pure compound is therefore essential for achieving the intended, reproducible sensory impact or biological response, as contaminants directly introduce undesirable off-notes or reduce specific activity.

Definitive Sensory Profile: The Authentic 'Bartlett Pear' Note Requires High Isomeric Purity

The (2E,4Z) isomer of ethyl decadienoate is specifically identified as possessing the characteristic aroma of Williams pears. In contrast, other esters like hexyl acetate are described only as having a more generic 'sweet, fruity, estery odor similar to pear'. Synthesis of the target compound often results in a mixture containing up to 5% of the (2E,4E) isomer, which must be removed via purification to achieve the desired flavor profile. This demonstrates that high isomeric purity is not an academic detail but a direct prerequisite for achieving the specific, high-value 'ripe pear' sensory note demanded in premium flavor applications.

Evidence DimensionSensory Profile Description
Target Compound DataCharacteristic aroma of Williams pears; juicy, ripe pear, sweet, very fruity.
Comparator Or BaselineHexyl Acetate: A common substitute with a more generic 'sweet, fruity, estery odor similar to pear'. (2E,4E)-isomer: An impurity that alters the target profile.
Quantified DifferenceQualitative but definitive: The (E,Z) isomer provides the specific 'Williams pear' note, while substitutes offer a generic pear-like character.
ConditionsSensory analysis in flavor and fragrance applications.

For formulators in the food, beverage, and fragrance industries, using this specific isomer is critical for creating an authentic, high-fidelity pear flavor or scent, which cannot be replicated with less pure mixtures or generic substitutes.

Superior Biological Activity: Potent and Specific Kairomone for Pest Management Applications

Ethyl (E,Z)-2,4-decadienoate is a potent kairomonal attractant for the major agricultural pest, the codling moth (*Cydia pomonella*). In heterologous expression systems, the dedicated odorant receptor from the codling moth, CpomOR3, shows a strong response to the ethyl ester. When directly compared, the closely related methyl ester (methyl-(E,Z)-2,4-decadienoate) acts as only a partial agonist on the equivalent receptor in a related species, indicating a weaker or incomplete biological interaction. This demonstrates a clear structure-activity relationship where the ethyl ester provides a more potent and specific biological signal than its closest methyl analog.

Evidence DimensionOdorant Receptor Activation
Target Compound DataActs as the main agonist for the key odorant receptor (CpomOR3 orthologue) in tortricid moths.
Comparator Or BaselineMethyl (E,Z)-2,4-decadienoate: Acts as a partial agonist on the same receptor.
Quantified DifferenceFunctional difference at the receptor level: full agonist (target) vs. partial agonist (comparator), implying a stronger and more complete biological signal.
ConditionsHeterologous expression of insect odorant receptors (SmyoOR3.4) in Xenopus oocytes or similar systems.

For developers of agricultural lures and monitoring traps, selecting the ethyl ester over the methyl ester provides a more potent and specific attractant, leading to higher trap efficacy and more reliable pest monitoring.

Precursor Suitability: Accessible via Validated, High-Yield Stereoselective Synthesis

A robust, scalable, and stereoselective procedure for Ethyl (E,Z)-2,4-decadienoate is documented in Organic Syntheses, a highly reputable source for validated chemical methods. This procedure reports high yields of 82–91%. This contrasts favorably with alternative published methods that report significantly lower yields and purity, such as a 32% yield with 89% purity via a Grignard-based route, or a 68% yield with 85% purity via a Wittig reaction. The existence of a well-documented, high-performing synthesis route enhances the compound's value as a reliable precursor for further manufacturing or research.

Evidence DimensionChemical Synthesis Yield and Purity
Target Compound Data82–91% yield via a validated stereoselective rearrangement method.
Comparator Or BaselineAlternative Method 1 (Grignard-based): 32% yield, 89% purity. Alternative Method 2 (Wittig): 68% yield, 85% purity.
Quantified DifferenceUp to 2.8x higher yield compared to alternative published synthetic routes.
ConditionsPublished laboratory-scale organic synthesis procedures.

For buyers in R&D or process chemistry, this compound's availability via a validated, high-yield synthesis ensures better scalability, reproducibility, and cost-efficiency as a starting material compared to alternatives with less efficient or poorly documented synthetic pathways.

High-Fidelity Flavor and Fragrance Formulation

For use in premium food, beverage, and cosmetic formulations where the goal is to impart an authentic, juicy, and ripe Bartlett pear aroma. The high isomeric purity of this specific compound is essential for avoiding the off-notes associated with isomeric impurities and achieving a consistent, high-quality sensory profile that cannot be replicated by generic pear-like esters.

Species-Specific Pest Attractants and Lures

As the primary active ingredient in lures for monitoring and managing populations of the codling moth (*Cydia pomonella*) and related tortricid species. Its demonstrated potency as a full agonist for the insect's specific odorant receptor makes it a more effective and reliable choice than close analogs like the corresponding methyl ester, ensuring higher trap sensitivity and capture rates.

Stereochemically Defined Synthetic Building Block

Serves as a reliable, high-purity precursor in multi-step organic synthesis requiring the (E,Z)-conjugated dienoate functional group. The existence of a validated, high-yield Organic Syntheses procedure provides a strong foundation for its use in scalable research and manufacturing workflows, offering superior processability compared to alternatives with less efficient synthetic access.

Purity

>95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Slightly yellow oil; light fruity note

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

196.146329876 Da

Monoisotopic Mass

196.146329876 Da

Boiling Point

70.00 to 72.00 °C. @ 0.05 mm Hg

Heavy Atom Count

14

Density

0.917-0.920

UNII

79P6KS9Y5Z

GHS Hazard Statements

Aggregated GHS information provided by 1711 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1711 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1710 of 1711 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H412 (94.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3025-30-7
7328-34-9

Wikipedia

Ethyl_decadienoate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Decadienoic acid, ethyl ester, (2E,4Z)-: ACTIVE

Dates

Last modified: 09-14-2023

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